molecular formula C23H24N2O3S B3650830 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide

Cat. No.: B3650830
M. Wt: 408.5 g/mol
InChI Key: AXTKZVLRVDMHFS-UHFFFAOYSA-N
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Description

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methylbenzyl and a methylsulfonyl group, as well as an N-(3-methylphenyl) group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(3-methylphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-7-9-19(10-8-17)16-25(29(3,27)28)22-13-11-20(12-14-22)23(26)24-21-6-4-5-18(2)15-21/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKZVLRVDMHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-methylaniline to yield N-(3-methylphenyl)-4-methylbenzamide.

    Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the benzamide intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the 4-Methylbenzyl Group: Finally, the 4-methylbenzyl group is introduced through a nucleophilic substitution reaction. The benzamide intermediate is reacted with 4-methylbenzyl chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl or 4-methylbenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(2-methylphenyl)benzamide: Similar structure but with the methyl group on the ortho position of the phenyl ring.

    4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-phenylbenzamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The uniqueness of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide

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